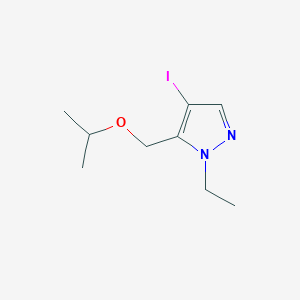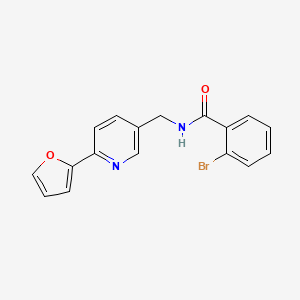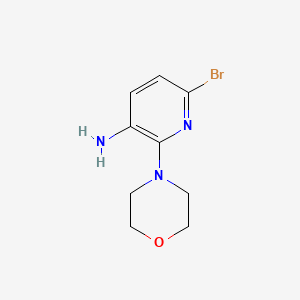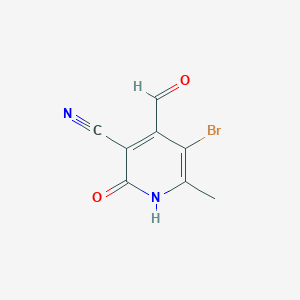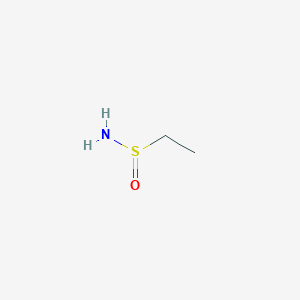
5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide is an organic compound that belongs to the class of pyran-2-carboxamide derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystallographic Studies : A study by Reis et al. (2013) focused on the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide. These compounds, which are closely related to 5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide, were analyzed for their anti-rotamer conformation and amide O atom orientation, providing insights into their structural characteristics (Reis et al., 2013).
Synthetic Methods : Jadhav et al. (2018) developed a metal-free synthesis method for 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, a compound similar to this compound. This method used a three-component condensation process and highlighted advantages like shorter reaction times and excellent yields, contributing to the efficient synthesis of these types of compounds (Jadhav et al., 2018).
Chemical Libraries and Biological Evaluation : Donohue et al. (2002) prepared a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating the versatility of these compounds in drug discovery and their potential biological activities. This study indicates the broad application of similar compounds in the pharmaceutical industry (Donohue et al., 2002).
Corrosion Inhibition Studies : Saranya et al. (2020) investigated pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for their corrosion inhibition properties. The study demonstrated high inhibition efficiency and suggested an adsorption mechanism for these compounds, highlighting their potential in materials science and engineering (Saranya et al., 2020).
properties
IUPAC Name |
5-ethoxy-N-(4-methylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-14-9-20-13(8-12(14)17)15(18)16-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPKMFYZFCNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)
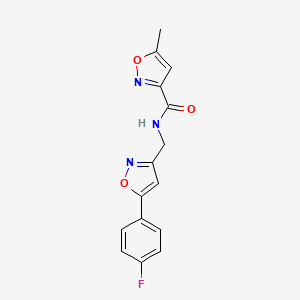
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)
![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)

